molecular formula C12H15Cl2NO3 B8075920 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride

2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride

Cat. No.: B8075920
M. Wt: 292.15 g/mol
InChI Key: PTXXOKAOJDLSHX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is a chemical compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a chlorophenyl group and a morpholino group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(2-chlorophenyl)-2-morpholinoethanol. This intermediate is then oxidized to form the corresponding acetic acid derivative. The final step involves the conversion of the acetic acid derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)acetic acid: Lacks the morpholino group, which may affect its biological activity.

    2-(2-Bromophenyl)-2-morpholinoacetic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and properties.

    2-(2-Chlorophenyl)-2-piperidinoacetic acid hydrochloride: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacological profile.

Uniqueness

2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is unique due to the presence of both the chlorophenyl and morpholino groups, which confer specific chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3.ClH/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14;/h1-4,11H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXOKAOJDLSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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